molecular formula C9H11NOS B11748045 1-[3-(Ethylthio)-2-pyridyl]ethanone

1-[3-(Ethylthio)-2-pyridyl]ethanone

Cat. No.: B11748045
M. Wt: 181.26 g/mol
InChI Key: QSYSNLFAGWSYID-UHFFFAOYSA-N
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Description

1-[3-(Ethylthio)-2-pyridyl]ethanone is an acetophenone derivative featuring a pyridine ring substituted with an ethylthio (-S-CH₂CH₃) group at the 3-position and a ketone (-CO-) at the 2-position. Its structural uniqueness arises from the combination of a sulfur-containing substituent and the pyridine scaffold, which may influence its electronic properties, solubility, and reactivity .

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-(3-ethylsulfanylpyridin-2-yl)ethanone

InChI

InChI=1S/C9H11NOS/c1-3-12-8-5-4-6-10-9(8)7(2)11/h4-6H,3H2,1-2H3

InChI Key

QSYSNLFAGWSYID-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(N=CC=C1)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-(Ethylthio)-2-pyridyl]ethanone typically involves the reaction of 3-(ethylthio)pyridine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-[3-(Ethylthio)-2-pyridyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the ethylthio group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .

Scientific Research Applications

1-[3-(Ethylthio)-2-pyridyl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(Ethylthio)-2-pyridyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group and the pyridine ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential enzymatic processes .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 1-[3-(Ethylthio)-2-pyridyl]ethanone, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
This compound C₉H₁₁NOS 193.26 (calc.) 3-ethylthio, 2-ketone (pyridine) Coordination chemistry, drug intermediates
1-(2-Pyridyl)ethanone C₇H₇NO 121.14 2-ketone (pyridine) Ligand synthesis, organic reactions
2-Phenyl-1-(pyridin-2-yl)ethanone C₁₃H₁₁NO 197.24 Phenyl, 2-ketone (pyridine) Therapeutic potential (biological targets)
1-(Thieno[2,3-b]pyridin-2-yl)ethanone C₉H₇NOS 177.22 Thienopyridine fused ring, 2-ketone Not explicitly stated; structural studies
1-[2-(3-Pyridinyl)phenyl]ethanone C₁₃H₁₁NO 197.24 Biphenyl-pyridine, 2-ketone Synthetic intermediate
1-(3-Pyridinyl)ethanone C₇H₇NO 121.14 3-ketone (pyridine) Not explicitly stated; basic pyridine analog
1-(2,6-Dimethoxyphenyl)-2-(ethylthio)ethanone C₁₂H₁₆O₃S 240.32 Ethylthio, dimethoxyphenyl, 2-ketone Synthetic studies (arylthio derivatives)
Ethylthio Group vs. Other Substituents
  • Ethylthio (-S-CH₂CH₃): Enhances lipophilicity and electron-donating capacity compared to unsubstituted pyridines. The sulfur atom may participate in coordination with transition metals (e.g., Cd, as seen in cadmium-thiocyanate complexes) .
Ketone Position
  • 2-Ketone derivatives (e.g., 1-(2-pyridyl)ethanone) are common in ligand synthesis due to their ability to chelate metals. In contrast, 3-ketone analogs (e.g., 1-(3-pyridinyl)ethanone) are less studied but may exhibit distinct reactivity .

Biological Activity

1-[3-(Ethylthio)-2-pyridyl]ethanone is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H11NOS
  • Molecular Weight : 195.26 g/mol
  • IUPAC Name : 1-[3-(ethylthio)pyridin-2-yl]ethanone

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ethylthio group enhances the compound's lipophilicity, facilitating its penetration into biological membranes. This allows it to modulate biochemical pathways effectively, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases where these enzymes are overactive.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective growth inhibition at certain concentrations .
  • Anticancer Potential
    • Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have suggested that it can induce apoptosis in cancer cell lines, potentially by activating caspase pathways .
  • Anti-inflammatory Effects
    • The compound has also been investigated for its anti-inflammatory effects. It appears to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a role in managing inflammatory conditions .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis and Antimicrobial Evaluation : A study synthesized the compound and evaluated its antimicrobial activity against several bacteria. The results indicated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
  • Anticancer Activity Assessment : In a separate study, the effects of the compound on human cancer cell lines were assessed. The findings revealed a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against specific cancer types .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameBiological ActivityMIC (µg/mL)IC50 (µM)
This compoundAntimicrobial, Anticancer50-10015
1-Methyl-3-(trifluoromethyl)-1H-pyrazoleModerate Antimicrobial100-200N/A
3-Methyl-2-thiophenecarboxylic acidWeak Antimicrobial>200N/A

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